molecular formula C9H3N3 B3045235 1,2,4-Benzenetricarbonitrile CAS No. 10347-14-5

1,2,4-Benzenetricarbonitrile

Cat. No.: B3045235
CAS No.: 10347-14-5
M. Wt: 153.14 g/mol
InChI Key: RTJRHFSBKHHQEI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetricarbonitrile can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrabromomethylenebenzene with a suitable nucleophile, such as a piperazine derivative, to introduce the cyano groups. This reaction typically requires specific conditions, including the use of a solvent like dimethylformamide and a catalyst such as palladium(II) acetate .

Industrial Production Methods: On an industrial scale, this compound can be produced through the ammoxidation of trimellitic anhydride. This process involves the reaction of trimellitic anhydride with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide, at high temperatures .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Benzenetricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

1,2,4-Benzenetricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4-benzenetricarbonitrile exerts its effects depends on the specific reaction or applicationFor example, in nucleophilic substitution reactions, the cyano groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: The 1, 2, and 4 positions allow for distinct interactions in chemical reactions compared to other isomers .

Properties

IUPAC Name

benzene-1,2,4-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3N3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJRHFSBKHHQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343844
Record name 1,2,4-Benzenetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10347-14-5
Record name 1,2,4-Benzenetricarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10347-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Benzenetricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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